molecular formula C12H13FO3 B13035137 (S)-ethyl 6-fluorochroman-2-carboxylate

(S)-ethyl 6-fluorochroman-2-carboxylate

Cat. No.: B13035137
M. Wt: 224.23 g/mol
InChI Key: XLTYRVHHKJREDL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-ethyl 6-fluorochroman-2-carboxylate is a chiral compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used as building blocks in pharmaceutical synthesis. The presence of a fluorine atom in the structure enhances the compound’s stability and bioavailability, making it a valuable intermediate in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 6-fluorochroman-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with p-fluorophenol.

    Formation of Intermediate:

    p-fluorophenol reacts with α-bromo-γ-butyrolactone to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form 6-fluorochroman-2-carboxylic acid.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 6-fluorochroman-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 6-fluorochroman-2-carboxaldehyde or 6-fluorochroman-2-carboxylic acid.

    Reduction: Formation of 6-fluorochroman-2-methanol.

Scientific Research Applications

(S)-ethyl 6-fluorochroman-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

Comparison with Similar Compounds

Similar Compounds

    6-fluorochroman-2-carboxylic acid: A closely related compound with similar chemical properties but different biological activities.

    6-fluorochroman-2-methanol:

    6-fluorochroman-2-carboxaldehyde: An intermediate in the synthesis of various chroman derivatives.

Uniqueness

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

ethyl (2S)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate

InChI

InChI=1S/C12H13FO3/c1-2-15-12(14)11-5-3-8-7-9(13)4-6-10(8)16-11/h4,6-7,11H,2-3,5H2,1H3/t11-/m0/s1

InChI Key

XLTYRVHHKJREDL-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCC2=C(O1)C=CC(=C2)F

Canonical SMILES

CCOC(=O)C1CCC2=C(O1)C=CC(=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.